molecular formula C15H11N3O B13664940 4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile

4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13664940
M. Wt: 249.27 g/mol
InChI Key: BMLFUIIKSQPSEZ-UHFFFAOYSA-N
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Description

4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a methoxy group at the 8th position and a benzonitrile moiety at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including 4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high purity and yield, and minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

    Zolpidem: A sedative containing the imidazo[1,2-a]pyridine core.

    Alpidem: An anxiolytic with a similar structure.

    Saripidem: Another sedative with the imidazo[1,2-a]pyridine scaffold.

Uniqueness: 4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

4-(8-methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C15H11N3O/c1-19-14-3-2-8-18-10-13(17-15(14)18)12-6-4-11(9-16)5-7-12/h2-8,10H,1H3

InChI Key

BMLFUIIKSQPSEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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